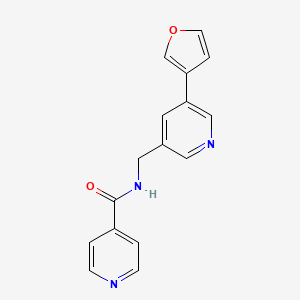

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is an organic compound that belongs to the class of aralkylamines. This compound features a furan ring, a pyridine ring, and an isonicotinamide moiety, making it a complex and interesting molecule for various scientific studies.

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withCytochrome P450 2A6 , a key enzyme involved in drug metabolism and bioactivation of procarcinogens.

Mode of Action

It is known that compounds interacting with cytochrome p450 enzymes can influence the metabolic pathways of various drugs and substances, potentially altering their effects .

Biochemical Pathways

The compound’s interaction with Cytochrome P450 2A6 suggests it may influence the metabolic pathways of drugs metabolized by this enzyme . This could include the hydroxylation of certain anti-cancer drugs such as cyclophosphamide and ifosphamide .

Pharmacokinetics

The compound’s interaction with cytochrome p450 2a6 suggests it may be metabolized in the liver .

Result of Action

Its interaction with cytochrome p450 2a6 suggests it may influence the metabolism and efficacy of certain drugs .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . The reaction conditions often require a catalyst-free environment and can be performed in a one-pot synthesis.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Analyse Des Réactions Chimiques

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.

Applications De Recherche Scientifique

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares a similar structure but has a methyl group instead of the isonicotinamide moiety.

Indole derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.

Pyrrolopyrazine derivatives: These compounds have a pyrrole and pyrazine ring and are known for their biological activities.

Uniqueness

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is unique due to its combination of a furan ring, a pyridine ring, and an isonicotinamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Activité Biologique

N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a furan ring and a pyridine moiety, which contribute to its reactivity and interaction with biological targets. The presence of the isonicotinamide group is particularly notable for its role in enhancing the compound's pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃N₃O₂ |

| Molecular Weight | 297.28 g/mol |

| CAS Number | 2034498-81-0 |

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. A comparative study highlighted its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 μg/mL |

| Escherichia coli | 12.5 μg/mL |

| Pseudomonas aeruginosa | 6.25 μg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Case Studies

- Study on Antibacterial Properties : A study conducted by Judge et al. synthesized several isonicotinic acid derivatives, including the target compound, and evaluated their antibacterial activities against common pathogens. The results indicated that this compound showed superior efficacy compared to standard antibiotics like amoxicillin .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of similar compounds, revealing that this compound exhibited significant inhibitory effects against Candida albicans, further supporting its potential therapeutic applications .

Propriétés

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(13-1-4-17-5-2-13)19-9-12-7-15(10-18-8-12)14-3-6-21-11-14/h1-8,10-11H,9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCBBDLTLOVGJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCC2=CC(=CN=C2)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.